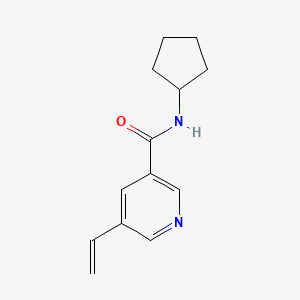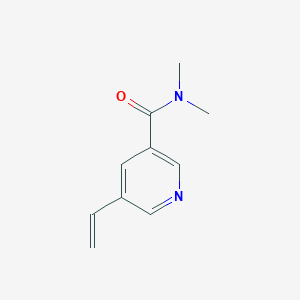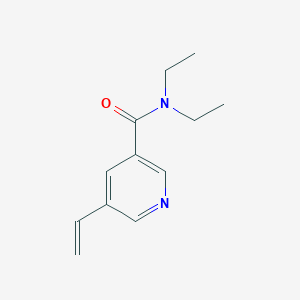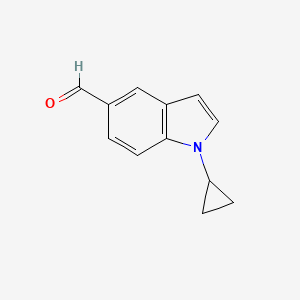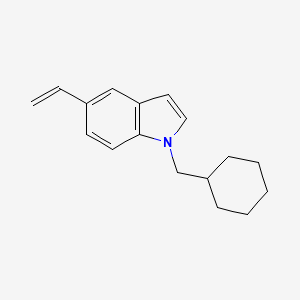
1-Cyclopropyl-4-ethynyl-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopropyl-4-ethynyl-1H-indole is a synthetic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely recognized for their diverse biological activities and applications in medicinal chemistry . The unique structure of this compound, featuring a cyclopropyl group and an ethynyl group attached to the indole core, makes it an interesting subject for scientific research and industrial applications.
Métodos De Preparación
The synthesis of 1-Cyclopropyl-4-ethynyl-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as cyclopropylamine and ethynyl bromide.
Formation of Indole Core: The indole core is constructed using a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a suitable ketone or aldehyde under acidic conditions.
Introduction of Cyclopropyl and Ethynyl Groups: The cyclopropyl group is introduced via a nucleophilic substitution reaction, while the ethynyl group is added through a Sonogashira coupling reaction, which involves the reaction of an aryl halide with an alkyne in the presence of a palladium catalyst.
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and reduce costs.
Análisis De Reacciones Químicas
1-Cyclopropyl-4-ethynyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carbonyl compounds.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Major products formed from these reactions include substituted indoles, alcohols, amines, and carbonyl compounds.
Aplicaciones Científicas De Investigación
1-Cyclopropyl-4-ethynyl-1H-indole has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1-Cyclopropyl-4-ethynyl-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its anticancer effects .
Comparación Con Compuestos Similares
1-Cyclopropyl-4-ethynyl-1H-indole can be compared with other indole derivatives, such as:
1-Methyl-1H-indole: Lacks the cyclopropyl and ethynyl groups, resulting in different biological activities.
1-Benzyl-4-ethynyl-1H-indole: Contains a benzyl group instead of a cyclopropyl group, leading to variations in its chemical reactivity and biological properties.
1-Cyclopropyl-1H-indole: Lacks the ethynyl group, which affects its overall chemical and biological behavior.
The unique combination of the cyclopropyl and ethynyl groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
IUPAC Name |
1-cyclopropyl-4-ethynylindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N/c1-2-10-4-3-5-13-12(10)8-9-14(13)11-6-7-11/h1,3-5,8-9,11H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXRVBQJQPCWQHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C2C=CN(C2=CC=C1)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
